4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Overview
Description
4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H34N4O3S and its molecular weight is 434.6. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antitumor Activities
One significant application of benzamide-based derivatives, which include compounds like 4-(N,N-diisobutylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, is in the field of antiviral and antitumor research. For instance, the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding heterocyclic derivatives showed significant antiviral activities against bird flu influenza (H5N1), demonstrating their potential as therapeutic agents in treating viral infections (Hebishy et al., 2020). Additionally, certain benzenesulfonamide derivatives have displayed remarkable in vitro antitumor activity, highlighting the potential of benzamide derivatives in cancer research (Fahim & Shalaby, 2019).
Supramolecular Chemistry and Material Science
Benzamide derivatives are also pivotal in supramolecular chemistry, particularly in the development of liquid crystals and polymer complexes. For example, supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit have been synthesized, exhibiting luminescent properties and self-assembly into columnar mesophases. This opens avenues for applications in material science, especially in the field of optoelectronics (Moyano et al., 2013). Moreover, studies on polymeric complexes involving novel ligands, like N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide, have shown potential in creating new materials with specific electronic and structural properties (El-Sonbati et al., 2018).
Drug Development and Medicinal Chemistry
In medicinal chemistry, benzamide derivatives have been explored for their potential in drug development. Studies on various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have indicated their significance in binding to nucleotide protein targets, which is crucial in the development of new pharmaceuticals (Saeed et al., 2015). These findings suggest that benzamide derivatives, including compounds structurally similar to this compound, could be key in creating new treatments for various diseases.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3S/c1-15(2)13-25(14-16(3)4)30(28,29)20-10-8-19(9-11-20)22(27)23-21-12-18(7)24-26(21)17(5)6/h8-12,15-17H,13-14H2,1-7H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNGDZSDAAHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117994 | |
Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171914-64-9 | |
Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171914-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[Bis(2-methylpropyl)amino]sulfonyl]-N-[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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